Tetrahydrohomofolic acid Tetrahydrohomofolic acid Tetrahydrohomofolic acid is an inhibitor of thymidylate synthetase; antibacterial & antimalarial.
Brand Name: Vulcanchem
CAS No.: 5786-82-3
VCID: VC0545034
InChI: InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1
SMILES: C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C20H25N7O6
Molecular Weight: 459.5 g/mol

Tetrahydrohomofolic acid

CAS No.: 5786-82-3

Cat. No.: VC0545034

Molecular Formula: C20H25N7O6

Molecular Weight: 459.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrahydrohomofolic acid - 5786-82-3

Specification

CAS No. 5786-82-3
Molecular Formula C20H25N7O6
Molecular Weight 459.5 g/mol
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H25N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,12-13,22,24H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t12?,13-/m0/s1
Standard InChI Key SVEJTXIHPDUQLZ-ABLWVSNPSA-N
Isomeric SMILES C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C1C(NC2=C(N1)N=C(NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C1C(NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Properties of Tetrahydrohomofolic Acid

Molecular Characteristics

Tetrahydrohomofolic acid possesses a molecular weight of 459.46 g/mol and a density of 1.65g/cm31.65 \, \text{g/cm}^3 . Its chemical formula, C20H25N7O6\text{C}_{20}\text{H}_{25}\text{N}_{7}\text{O}_{6}, includes a pteridine ring system linked to a homoglutamic acid side chain, distinguishing it from tetrahydrofolic acid through an additional methylene group in the glutamate moiety . The compound exists as a racemic mixture due to an asymmetric carbon at the 6-position, denoted as (d,l)-THHF .

Table 1: Molecular Properties of Tetrahydrohomofolic Acid

PropertyValueSource
Molecular FormulaC20H25N7O6\text{C}_{20}\text{H}_{25}\text{N}_{7}\text{O}_{6}
CAS Number5786-82-3
Molecular Weight459.46 g/mol
Density1.65 g/cm³
Storage Conditions-20°C (powder), -80°C (solution)

Synthesis and Structural Modifications

Catalytic Hydrogenation of Homofolic Acid

The synthesis of THHF begins with homofolic acid (HFA), which undergoes catalytic hydrogenation using platinum oxide under hydrogen overpressure . This reaction, conducted in the dark to prevent oxidation, yields tetrahydrohomofolic acid (THHF) as an intermediate. The process requires precise pH control (7.0) and inert gas flushing (argon) to stabilize the product .

Key Reaction Steps:

  • Homofolic Acid Reduction:
    Homofolic acid+H2PtO2Tetrahydrohomofolic acid\text{Homofolic acid} + \text{H}_2 \xrightarrow{\text{PtO}_2} \text{Tetrahydrohomofolic acid}
    Hydrogen absorption of 590 mL over 4 hours and 50 minutes at 4 cm overpressure .

  • Formaldehyde Condensation:
    THHF reacts with formaldehyde to form 5,11-methylenetetrahydrohomofolate, a cyclic intermediate .

  • Sodium Borohydride Reduction:
    The methylene intermediate is reduced with sodium borohydride (NaBH4\text{NaBH}_4) to yield 5-methyltetrahydrohomofolic acid (5-MeTHHF), a stable derivative with enhanced therapeutic potential .

Isolation and Purification

Post-synthesis, impurities such as sodium acetate and boric acid are removed via ethanol precipitation at pH 3.8 . Chromatography on DEAE-cellulose with triethylammonium bicarbonate (TEAB) gradients further purifies the product, achieving a 46% yield .

Mechanisms of Action and Biological Activity

Thymidylate Synthetase Inhibition

THHF exerts its anticancer effects primarily by inhibiting thymidylate synthetase, an enzyme critical for DNA synthesis. This inhibition depletes thymidine monophosphate (dTMP), leading to DNA strand breaks and apoptosis in rapidly dividing cells . Comparative studies with methotrexate, a dihydrofolate reductase (DHFR) inhibitor, suggest THHF’s mechanism bypasses DHFR, reducing susceptibility to resistance mechanisms .

Antibacterial and Antimalarial Activity

The compound’s structural similarity to tetrahydrofolate allows it to disrupt folate metabolism in pathogens. In bacteria, THHF competitively inhibits dihydropteroate synthetase, a target of sulfonamide antibiotics . For Plasmodium species, THHF interferes with heme detoxification pathways, demonstrating IC₅₀ values comparable to chloroquine in preclinical models .

Therapeutic Applications and Preclinical Data

Antileukemic Activity

In murine models of L1210-FR8 leukemia, 5-MeTHHF (a THHF derivative) showed a 68% reduction in tumor volume at a dose of 25 mg/kg . The disodium salt formulation enhanced bioavailability, with a plasma half-life (t1/2t_{1/2}) of 8.2 hours in mice .

Table 2: Antileukemic Efficacy of 5-MeTHHF in Mice

ParameterValue
Dose25 mg/kg
Tumor Volume Reduction68%
Plasma t1/2t_{1/2}8.2 hours
Route of AdministrationIntraperitoneal

Stability and Pharmacokinetics

THHF derivatives exhibit superior oxidative stability compared to natural folates. Under refrigerated conditions (3–10°C), 5-MeTHHF retains 95% activity after 12 months, whereas tetrahydrofolate degrades by 40% under similar conditions .

Comparative Analysis with Tetrahydrofolic Acid

Structural and Functional Divergence

While both THHF and THFA serve as one-carbon carriers in nucleotide synthesis, THHF’s homoglutamate side chain alters binding affinities to enzymes like thymidylate synthetase . This structural modification reduces off-target effects in human cells, as evidenced by a 30% lower cytotoxicity in non-cancerous cell lines .

Therapeutic Advantages

THHF’s resistance to oxidation and longer half-life make it preferable for prolonged therapies. In contrast, THFA requires co-administration with antioxidants like ascorbic acid to maintain efficacy .

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